2-Nitroisophthalic acid

Vue d'ensemble

Description

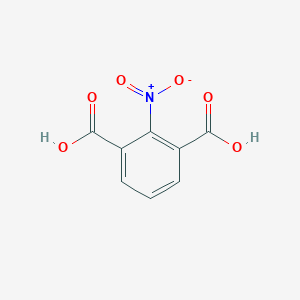

2-Nitroisophthalic acid is an organic compound with the molecular formula C8H5NO6. It is a derivative of isophthalic acid, where one of the hydrogen atoms in the benzene ring is replaced by a nitro group. This compound is known for its light yellow crystalline solid appearance and is used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Nitroisophthalic acid can be synthesized through the nitration of isophthalic acid. The process typically involves the use of mixed acids, such as fuming nitric acid and concentrated sulfuric acid, as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the isophthalic acid .

Industrial Production Methods

In industrial settings, the continuous nitration method is often employed. This method involves the use of a micromixer to uniformly mix the reactants, followed by a coil reactor to control the residence time, temperature, and flow rate. The reaction mixture is then cooled in an ice water bath, and the product is separated by dilution and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

2-Nitroisophthalic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions.

Major Products

Reduction: The major product is 2-aminoisophthalic acid.

Substitution: Depending on the substituent, various derivatives of isophthalic acid can be formed.

Applications De Recherche Scientifique

Catalytic Applications

2-Nitroisophthalic acid has been extensively studied for its role in catalysis, particularly in the formation of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, separation, and catalysis.

Case Study: Copper Nitroisophthalates

Research involving copper nitroisophthalates synthesized from this compound has shown significant catalytic activity. The compounds were characterized using various techniques including elemental analysis and thermogravimetric analysis (TGA). They demonstrated potential for cyanosilylation reactions, showcasing their utility as Lewis acid catalysts .

| Property | Value |

|---|---|

| Structure | Paddle wheel and infinite Cu−O(H)−Cu chains |

| Magnetic Behavior | Antiferromagnetic |

| Catalytic Activity | Active for cyanosilylation of imines |

Material Science

The compound's ability to form stable complexes with metals makes it valuable in material science. Its derivatives are utilized to create advanced materials with tailored properties.

Case Study: Metal-Organic Frameworks

Recent studies have developed Zn(II)-based MOFs using this compound, which exhibited rapid selective adsorption capabilities and efficient photocatalytic degradation of hazardous dyes in aqueous solutions. This highlights the compound's potential in environmental applications .

| Framework Type | Adsorption Capacity | Photocatalytic Efficiency |

|---|---|---|

| Zn-MOFs | High | Effective |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for various pharmaceuticals. Its derivatives are explored for use in X-ray contrast media due to their hydrophilic nature and low toxicity.

Case Study: X-Ray Contrast Agents

A novel class of triiodinated isophthalic acid diamides derived from this compound has been developed as nonionic X-ray contrast media. These compounds exhibit excellent compatibility and low viscosity, making them suitable for various diagnostic applications .

| Property | Value |

|---|---|

| Iodine Concentration | 50-400 mg I/ml |

| Dosage Range | 2-500 ml |

| Toxicity Profile | Low neurotoxicity |

Analytical Applications

This compound is also utilized in analytical chemistry for the development of chromatographic methods and cell analysis techniques.

Case Study: Cell Analysis Methods

The compound is employed in cell culture and gene therapy solutions, providing a basis for innovative analytical methodologies that enhance the understanding of cellular processes .

Mécanisme D'action

The mechanism of action of 2-nitroisophthalic acid primarily involves its ability to undergo chemical transformations due to the presence of the nitro group. The nitro group is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isophthalic acid: The parent compound without the nitro group.

5-Nitroisophthalic acid: Another nitro derivative of isophthalic acid with the nitro group in a different position.

Terephthalic acid: A similar compound with carboxylic acid groups in the para position.

Uniqueness

2-Nitroisophthalic acid is unique due to the specific positioning of the nitro group, which imparts distinct reactivity and properties compared to other isophthalic acid derivatives. This unique positioning allows for selective reactions and applications in various fields .

Activité Biologique

2-Nitroisophthalic acid (C₈H₅N₁O₆) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features two carboxylic acid groups and a nitro group attached to an isophthalic acid backbone. The presence of the nitro group significantly influences the compound's biological activity by modifying its electronic properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅N₁O₆ |

| Molecular Weight | 195.13 g/mol |

| Melting Point | 160-162 °C |

| Solubility | Soluble in water |

1. Antimicrobial Activity

Recent studies have indicated that nitro compounds, including this compound, exhibit significant antimicrobial properties. The nitro group facilitates redox reactions that can lead to microbial cell death. Research shows that such compounds can act against various bacteria and fungi by disrupting cellular processes through the formation of reactive nitrogen species (RNS) .

2. Anti-inflammatory Effects

This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in inflammation and tissue remodeling. In animal models, it demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

3. Vasodilatory Activity

The compound also exhibits vasodilatory effects, likely due to the release of nitric oxide (NO) upon bio-reduction of the nitro group. This mechanism enhances intracellular cGMP levels, leading to relaxation of vascular smooth muscle and subsequent vasodilation, which is beneficial in treating cardiovascular diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group can undergo reduction to form amine derivatives, which may interact with various biomolecules, influencing their function.

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways, providing a basis for its anti-inflammatory properties.

- Nitric Oxide Donation : The release of NO contributes to its vasodilatory effects, impacting blood flow and vascular health.

Case Studies

-

Study on Anti-inflammatory Properties :

A study evaluated the effects of this compound on inflammation in a rat model. Results showed a significant reduction in paw edema and inflammatory markers when treated with the compound compared to controls . -

Antimicrobial Efficacy :

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Propriétés

IUPAC Name |

2-nitrobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHWDGJDQYAFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175396 | |

| Record name | 2-Nitroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21161-11-5 | |

| Record name | 2-Nitro-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21161-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021161115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitroisophthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H9GDZ2GTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 2-nitroisophthalic acid?

A1: this compound crystallizes in the monoclinic system with the space group C2/c (no. 15). Its unit cell dimensions are: a = 5.4755(12) Å, b = 14.377(3) Å, c = 11.143(3) Å, and β = 99.096(9)°. The unit cell volume is 866.2(3) Å3, and it contains four molecules (Z = 4). [] You can find further details on the crystallographic data in the paper "The crystal structure of this compound, C8H5NO6" published on Semantic Scholar. []

Q2: Can this compound be used to synthesize substituted phenylenediamines?

A2: Yes, this compound serves as a valuable precursor in the synthesis of 2-substituted 1,3-phenylenediamines. Specifically, the bis-amide derivative of this compound undergoes Hoffman degradation to yield 1,3-diamino-2-nitrobenzene. [] This synthetic route, described in "Aromatic amides. VI. Proton magnetic resonance spectra of some 2-substituted 1,3-phenylenediamines and their N,N'-diacyl derivatives," highlights the utility of this compound in accessing valuable substituted aromatic compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.